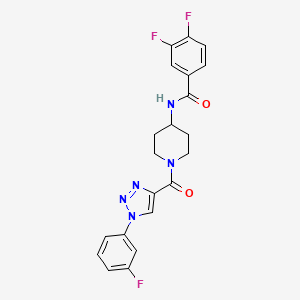

3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

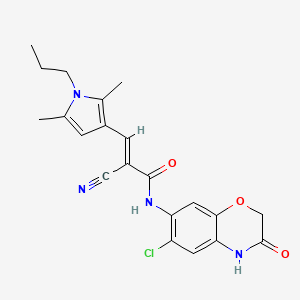

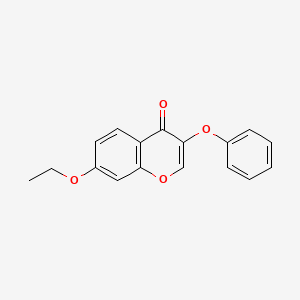

The compound of interest, 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with the formation of an aryllithium intermediate that reacts with a carbon source such as CO2 or a stannyl precursor in the presence of palladium catalysis. For instance, the synthesis of a carbon-14 labelled benzamide derivative is achieved by introducing the radioisotope through an aryllithium reaction with 14CO2, followed by amide formation . Similarly, the synthesis of a fluorinated pyrrolopyridine involves electrophilic fluorination of a trimethylstannyl precursor . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of fluorine atoms and the benzamide moiety in its structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the dihedral angles between the benzene rings, which can significantly influence the compound's properties. For example, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides show varying dihedral angles, with smaller angles observed in bromo and iodo derivatives . This information is pertinent as it suggests that halogen substitutions on the benzamide ring can alter the overall molecular conformation, which may be an important consideration for the molecular structure analysis of the target compound.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives and related compounds are not explicitly detailed in the provided papers. However, the synthesis methods imply that these compounds can participate in reactions such as nucleophilic aromatic substitution, amide bond formation, and electrophilic fluorination . These reactions are likely relevant to the chemical reactivity of the compound of interest, given its structural similarities to the compounds discussed in the papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their crystal structures and biological activities. For instance, the crystal structure of a morpholino-indazole-carboxamide derivative provides insights into its solid-state conformation and potential intermolecular interactions . Additionally, the biological activity of this compound, particularly its inhibition of cancer cell proliferation, suggests that similar compounds, including the one of interest, may also possess bioactive properties . Understanding these properties is crucial for the development of pharmaceutical applications.

Scientific Research Applications

Antimicrobial Activity

Compounds with fluorinated moieties, similar to the one , have been prepared and evaluated for their antimicrobial activities. Fluoro and trifluoromethyl derivatives, for instance, exhibit significant activity against fungi and Gram-positive microorganisms, suggesting that the compound of interest could be explored for its antimicrobial potential (Carmellino et al., 1994).

Synthesis and Chemical Properties

The synthesis and characterization of related fluorinated compounds provide valuable knowledge for the development of new materials or pharmaceuticals. For example, the synthesis of fluorine-18-labeled compounds for PET imaging or the development of novel fluorinating agents shows the importance of fluorinated derivatives in chemical research (Banks et al., 1990). These applications highlight the compound's relevance in synthesizing novel materials with potential use in diagnostic imaging or as intermediates in organic synthesis.

Drug Development

Fluorinated compounds are also crucial in drug development, with various fluorinated benzamides and triazoles being synthesized and evaluated for their potential as antimicrobial agents or in treating diseases like chronic myelogenous leukemia. The evaluation of such compounds against specific targets or in disease models can inform the development of new therapies (Gong et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to targetvoltage-gated sodium channels , which are essential for the initiation and propagation of electrical signals in the nervous system .

Mode of Action

It can be inferred from similar compounds that it may act as amodulator of sodium channels . In neuronal cells, sodium channels are primarily responsible for generating the rapid upstroke of the action potential .

Biochemical Pathways

Based on the potential target, it can be inferred that it may influence theneuronal signaling pathways that rely on the proper function of sodium channels .

Result of Action

The compound is suggested to be useful for the treatment of HBV infection . It is proposed to inhibit, suppress, or prevent HBV infection in the subject . .

properties

IUPAC Name |

3,4-difluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFZPYJECZJKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ol](/img/structure/B2528009.png)

![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazine-2-carboxamide](/img/structure/B2528014.png)

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)

![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)